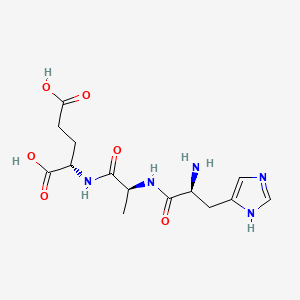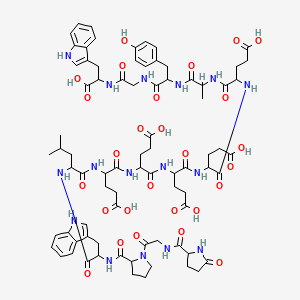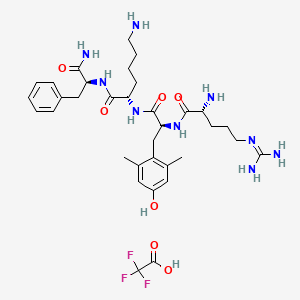
124219-00-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 124219-00-7 is known as H-Asp-Asp-Asp-Asp-Asp-OH. It is a peptide consisting of five aspartic acid residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Asp-Asp-Asp-Asp-OH involves the stepwise addition of aspartic acid residues. The process typically starts with the protection of the amino and carboxyl groups of aspartic acid to prevent unwanted side reactions. The protected aspartic acid is then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After each coupling step, the protecting groups are removed, and the next aspartic acid residue is added. This process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of H-Asp-Asp-Asp-Asp-Asp-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
H-Asp-Asp-Asp-Asp-Asp-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various coupling reagents such as DCC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
H-Asp-Asp-Asp-Asp-Asp-OH has significant potential in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of H-Asp-Asp-Asp-Asp-Asp-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, modulating their activity. This interaction can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
H-Asp-Asp-Asp-Asp-OH: A peptide with four aspartic acid residues.
H-Asp-Asp-Asp-OH: A peptide with three aspartic acid residues.
H-Asp-Asp-OH: A peptide with two aspartic acid residues.
Uniqueness
H-Asp-Asp-Asp-Asp-Asp-OH is unique due to its longer peptide chain, which can result in different biological activities and interactions compared to shorter peptides. The additional aspartic acid residues can enhance its binding affinity and specificity for certain molecular targets.
Properties
CAS No. |
124219-00-7 |
|---|---|
Molecular Formula |
C₂₀H₂₇N₅O₁₆ |
Molecular Weight |
593.45 |
sequence |
One Letter Code: DDDDD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







